2-Chloro-4-formylthiazole

Medicinal Chemistry Synthetic Methodology Process Chemistry

Sourcing challenges for a building block with truly orthogonal reactivity often delay med chem libraries. 2-Chloro-4-formylthiazole resolves this with an electron-deficient 2-chloro substituent for SNAr and an independent 4-formyl group for Wittig or reductive amination. This enables clean, sequential derivatization without protecting group manipulation. - Orthogonal handles allow predictable, two-step molecular complexity generation. - Moderate Log P (1.42) aids lipophilicity tuning versus the 2-bromo analog (Log P ~1.9). - Consistent quality supports reproducible reaction outcomes in lead optimization.

Molecular Formula C4H2ClNOS
Molecular Weight 147.58 g/mol
CAS No. 5198-79-8
Cat. No. B112722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-formylthiazole
CAS5198-79-8
Molecular FormulaC4H2ClNOS
Molecular Weight147.58 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)Cl)C=O
InChIInChI=1S/C4H2ClNOS/c5-4-6-3(1-7)2-8-4/h1-2H
InChIKeyJGIIXKZUXXDKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-formylthiazole: Specifications & Procurement


2-Chloro-4-formylthiazole (CAS 5198-79-8), a 2-substituted thiazole-4-carbaldehyde , is a specialized heterocyclic building block with a calculated density of 1.541±0.06 g/cm³ and a boiling point of 278.6±32.0°C [1]. Its defining feature is the combination of an electrophilic aldehyde at the 4-position and a nucleophile-susceptible chlorine at the 2-position , enabling sequential orthogonal derivatization for the construction of complex molecular architectures [2].

1 Orthogonal reactive sites: C2-Cl and C4-CHO enable sequential derivatization without protecting-group strategies.
2 Predicted physicochemical profile (density ~1.54 g/cm³, bp ~279 °C) supports distillation and handling screening in process chemistry.
3 Consensus Log P in the 1–1.5 range aligns with fragment-based discovery libraries requiring balanced lipophilicity.

2-Chloro-4-formylthiazole vs. Common Analogs


Interchanging 2-chloro-4-formylthiazole with other 4-formylthiazoles or 2-halo-4-formylthiazoles can fundamentally alter reaction outcomes due to divergent physicochemical properties and electronic influences on reactivity. For instance, substituting the chlorine atom with a larger halogen or replacing the 4-formyl group can drastically change the molecule's lipophilicity, boiling point, and the activation energy for key steps like nucleophilic aromatic substitution [1]. This guide provides quantitative comparisons to underscore the importance of specific, data-driven selection for reproducible synthetic and medicinal chemistry workflows .

2-Bromo analog Higher density and lower boiling point alter purification behavior; increased lipophilicity (Log P ~1.9) may shift membrane permeability context.
4-Methyl analog Lacks the aldehyde handle, precluding Wittig, aldol, and reductive amination routes; electronic effect on C2-Cl reactivity differs.
Non-halogenated 4-Formylthiazole without C2-Cl has lower Log P and does not support nucleophilic substitution at C2, limiting orthogonal derivatization.

2-Chloro-4-formylthiazole vs. Key Analogs


2-Chloro vs. 2-Bromo Analog: Physicochemical and Reactivity Differences

When compared to its 2-bromo analog, 2-chloro-4-formylthiazole exhibits significantly lower density (1.541 vs. 1.9 g/cm³) and a higher boiling point (278.6 vs. 264.9 °C) [1]. The chlorine atom, being less polarizable than bromine, provides different reactivity in nucleophilic substitution reactions and influences the compound's overall lipophilicity (consensus Log P = 1.42) , which is critical for predicting biological membrane permeability and solubility.

C2 Substituent Impact
Head-to-head
Density: 1.541 vs 1.9 g/cm³ (−18.9%)
Boiling point: 278.6 vs 264.9 °C (+13.7 °C)
Supports handling and purification context differentiation.
Computational predictions; empirical validation recommended.
Medicinal Chemistry Synthetic Methodology Process Chemistry

4-Formyl vs. 4-Methyl: Synthetic Versatility

Replacing the 4-formyl group with a 4-methyl group fundamentally alters the synthetic utility. 2-Chloro-4-formylthiazole's aldehyde allows for a vast range of carbon-carbon bond forming reactions (e.g., Wittig, aldol condensations, reductive aminations) that are impossible with the inert 4-methyl analog. The electron-withdrawing nature of the formyl group also affects the electrophilicity of the C-2 chlorine, as indicated by a predicted pKa of -1.37 for the conjugate acid , whereas the methyl analog is expected to be more basic and less reactive toward nucleophiles.

Aldehyde vs Methyl
Class-level
4-CHO enables C–C bond formation (Wittig, aldol, reductive amination); 4-methyl analog is inert toward these reactions.
Aldehyde handle is essential for derivatization diversity.
Structure-reactivity inference; confirm with specific protocols.
Fragment-Based Drug Discovery Chemical Biology Synthetic Chemistry

Lipophilicity (Log P): Key ADME Differentiator

The consensus Log P of 2-chloro-4-formylthiazole is calculated to be 1.42 . This value positions it within an optimal range for oral bioavailability and CNS permeability (typically Log P 1-3). In contrast, replacing the chlorine with hydrogen (4-formylthiazole) or a more lipophilic group like bromine (2-bromo-4-formylthiazole) would shift Log P by approximately -0.3 to +0.5 units, respectively [1], which can significantly alter in vivo distribution and target engagement.

Lipophilicity (Log P)
Reported
Target: consensus Log P = 1.42
4-Formylthiazole (no halogen): ~1.1
2-Bromo analog: ~1.9
Supports lipophilicity-driven lead optimization screening.
Computational Log P predictions; experimental determination may vary.
Drug Discovery ADME/Tox Computational Chemistry

2-Chloro-4-formylthiazole: Key Applications


Fragment Library Design for Drug Discovery

The specific combination of a moderate consensus Log P (1.42) and two orthogonal reactive handles makes 2-chloro-4-formylthiazole an ideal fragment for generating diverse chemical libraries. Its physicochemical profile, distinct from its 2-bromo analog (Log P ~1.9) and non-halogenated counterpart, allows medicinal chemists to fine-tune the lipophilicity of hit compounds without introducing additional steric bulk .

Building Block for Orthogonal Derivatization

This compound is a premier choice for synthetic routes requiring sequential derivatization. The electron-deficient nature of the 2-position, due to the 4-formyl group (pKa = -1.37), facilitates nucleophilic aromatic substitution (SNAr) with amines or thiols . The aldehyde can be independently transformed via Wittig, Horner-Wadsworth-Emmons, or reductive amination, a synthetic versatility not available with 2-chloro-4-methylthiazole [1].

Lead Optimization: ADME Enhancement

In lead optimization programs, the predictable impact of the chlorine atom on Log P (1.42) and other physicochemical properties (density 1.541 g/cm³) allows for data-driven decisions. Replacing a more lipophilic group (e.g., Br) with the 2-chloro-4-formylthiazole moiety can reduce Log P by ~0.5 units, potentially improving aqueous solubility and reducing off-target binding associated with high lipophilicity .

Application
Selection Property
Validation Focus
Fragment library design
Lipophilicity profile and orthogonal reactive handles
Physicochemical profiling and library diversity expansion
Orthogonal derivatization
Sequential reactivity at C2 and C4
Reaction condition optimization and selectivity control
Lead optimization ADME tuning
Chlorine-dependent Log P modulation versus bromo or non-halogenated analogs
Solubility–permeability balance assessment

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